5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Overview
Description
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3. It is used in pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine include a molecular weight of 227.10 . Other specific properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For example, it was used in the production of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives were synthesized through a process involving treatment with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides to produce 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which were then reacted with secondary amines to yield 7-amino derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Properties
Research has indicated that certain pyrimidine derivatives, including 5-bromo variants, have substantial antiviral properties against RNA viruses. The C-5 substituted derivatives of these compounds showed significant activity, highlighting their potential as biologically active agents (Bergstrom et al., 1984).
Application in Nucleoside Synthesis
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine has been utilized in the synthesis of various nucleoside analogues. For instance, it was involved in the production of pyrrolopyrimidine nucleosides, which have biochemical significance and potential pharmaceutical applications (Hinshaw, Gerster, Robins, & Townsend, 1969).
Chemical Transformation Studies
This compound has been studied in the context of chemical transformations, such as regioselective displacement reactions with ammonia, leading to the formation of pyrimidine derivatives. These studies are important for understanding the chemical behavior and potential applications of pyrimidine compounds in various fields (Doulah et al., 2014).
In Vitro Antibacterial Evaluation
A study involving the synthesis of novel heterocyclic compounds using 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine revealed that some derivatives exhibit moderate antibacterial activity, emphasizing the potential of these compounds in the development of new antibacterial agents (Afrough et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloro-4-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHQNZYRAYTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659429 | |
Record name | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
57054-90-7 | |
Record name | 5-Bromo-2-chloro-4-(1-pyrrolidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57054-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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